molecular formula C21H24N2O4 B6911759 N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide

N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide

Cat. No.: B6911759
M. Wt: 368.4 g/mol
InChI Key: WAGWACIUWFFKEF-UHFFFAOYSA-N
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Description

N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14(24)22-19(15-4-6-17(26-2)7-5-15)13-21(25)23-11-10-16-12-18(27-3)8-9-20(16)23/h4-9,12,19H,10-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGWACIUWFFKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N1CCC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction where the indole core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    5-Methoxyindole-3-acetic acid: Another indole derivative with a methoxy group, used in plant biology.

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide groups but lacks the indole core.

Uniqueness

N-[3-(5-methoxy-2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)-3-oxopropyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy groups and indole core make it a versatile compound for various applications in research and industry.

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